molecular formula C20H23NO2 B5829819 2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide

2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide

Cat. No. B5829819
M. Wt: 309.4 g/mol
InChI Key: FRPXLIGUFXDNJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is a chemical compound that has shown potential in various scientific research applications. This compound is a selective agonist of the cannabinoid receptor type 2 (CB2) and has been used in studies related to pain management, inflammation, and cancer.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide involves the activation of the 2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide receptor. This receptor is primarily expressed in immune cells and has been shown to play a role in pain management, inflammation, and cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide can reduce pain and inflammation by activating the 2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide receptor. This compound has also been shown to have anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in lab experiments is its selectivity for the 2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide receptor. This allows researchers to study the effects of 2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide activation without the interference of other receptors. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research involving 2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide. One area of interest is in the development of novel pain management therapies. This compound has shown potential as a non-opioid alternative for pain relief. Another area of interest is in the development of anti-cancer therapies. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for further research in this area.
In conclusion, 2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is a chemical compound that has shown potential in various scientific research applications. Its selectivity for the 2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide receptor makes it a valuable tool for studying the effects of 2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide activation. Future research in this area may lead to the development of novel pain management and anti-cancer therapies.

Synthesis Methods

The synthesis of 2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide involves the reaction of 3,4-dimethylphenol with 5,6,7,8-tetrahydro-1-naphthoic acid to form the corresponding ester. The ester is then reacted with N-(tert-butoxycarbonyl)-2-aminoethanol to yield the desired compound.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been used in various scientific research applications. One of the primary applications is in the field of pain management. Studies have shown that this compound can reduce pain and inflammation by activating the 2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide receptor.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-14-10-11-17(12-15(14)2)23-13-20(22)21-19-9-5-7-16-6-3-4-8-18(16)19/h5,7,9-12H,3-4,6,8,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPXLIGUFXDNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC3=C2CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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